N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine is a highly energetic compound with the molecular formula C₆H₈N₈O₁₆ and a molecular weight of 448.1717 g/mol . This compound is known for its high nitrogen and oxygen content, making it a valuable material in the field of energetic materials.
Vorbereitungsmethoden
The synthesis of N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine involves multiple steps. One common method includes the nitration of trinitroethanol derivatives. The reaction typically involves the use of nitric acid and other nitrating agents under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale nitration processes with stringent safety measures due to the highly explosive nature of the compound.
Analyse Chemischer Reaktionen
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, hydrochloric acid, and reducing metals like iron and zinc. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine has several scientific research applications:
Chemistry: It is used in the synthesis of other high-energy compounds and as a reagent in various chemical reactions.
Biology: Research into its biological effects is limited, but its high energy content makes it a potential candidate for studies in bioenergetics.
Medicine: There are no significant medical applications due to its highly explosive nature.
Wirkmechanismus
The mechanism of action of N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine involves the release of a large amount of energy upon decomposition. The compound decomposes to form nitrogen gas, carbon dioxide, and water, releasing energy in the process. The molecular targets and pathways involved in its decomposition are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products .
Vergleich Mit ähnlichen Verbindungen
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine is unique due to its high nitrogen and oxygen content, which contributes to its high energy density. Similar compounds include:
Trinitrotoluene (TNT): Another high-energy compound used in explosives.
Hexanitrohexaazaisowurtzitane (CL-20): Known for its high energy content and stability
Eigenschaften
CAS-Nummer |
80308-88-9 |
---|---|
Molekularformel |
C6H8N8O16 |
Molekulargewicht |
448.17 g/mol |
IUPAC-Name |
N,N-bis(2,2,2-trinitroethoxymethyl)nitramide |
InChI |
InChI=1S/C6H8N8O16/c15-8(16)5(9(17)18,10(19)20)1-29-3-7(14(27)28)4-30-2-6(11(21)22,12(23)24)13(25)26/h1-4H2 |
InChI-Schlüssel |
YHIROPVRYKUJND-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])OCN(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.